molecular formula C20H14ClN3O3S B2881385 N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-00-5

N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2881385
CAS RN: 443330-00-5
M. Wt: 411.86
InChI Key: CVOYNNIUICUEST-UHFFFAOYSA-N
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Description

The compound “N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Antimicrobial Agent

Thiazolo[3,2-a]pyrimidine derivatives have been studied for their antimicrobial properties. They can act by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This compound, with its specific substitutions, could serve as a lead compound for developing new antimicrobial agents with novel modes of action to treat microbial infections.

Anticancer Activity

The thiazolo[3,2-a]pyrimidine nucleus has been reported to exhibit antitumor activities . The compound’s ability to interact with cancer cell lines, particularly breast adenocarcinoma, suggests its potential as a therapeutic agent in cancer treatment. Its efficacy against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) has been highlighted, making it a candidate for further anticancer drug development.

Anxiolytic and Muscle Relaxant

Some derivatives of thiazolo[3,2-a]pyrimidine have shown anxiolytic and skeletal muscle relaxant activities in preclinical studies . This indicates that our compound could be explored for its potential effects on the central nervous system and might contribute to the development of new treatments for anxiety disorders and muscle spasms.

Anti-Inflammatory Properties

Compounds with a thiazolo[3,2-a]pyrimidine core have demonstrated anti-inflammatory properties . This suggests that our compound could be used to develop new anti-inflammatory medications, potentially offering alternative treatments for conditions characterized by inflammation.

Enzyme Inhibition

Due to the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, there is potential for this compound to bind effectively to biological targets, such as enzymes involved in disease processes . This could lead to the development of new enzyme inhibitors for various therapeutic applications.

Antioxidant Activity

Thiazole derivatives have been associated with antioxidant properties . The compound could be investigated for its ability to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-13-6-7-16(14(10-13)17(25)12-4-2-1-3-5-12)23-18(26)15-11-22-20-24(19(15)27)8-9-28-20/h1-7,10-11H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOYNNIUICUEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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